molecular formula C8H16N2O3S B8221791 2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide

2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide

Cat. No.: B8221791
M. Wt: 220.29 g/mol
InChI Key: ZYXNVKJQYSEWNA-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring with a dioxido substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. One common method includes the use of triethylamine in benzene, followed by cooling overnight . Another approach involves the use of caesium carbonate in N,N-dimethylformamide at 60°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be further oxidized under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thietane derivatives.

Scientific Research Applications

2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide stands out due to its specific thietane ring structure with a dioxido substituent, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[(1,1-dioxothietan-3-yl)amino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-6(2)10-8(11)3-9-7-4-14(12,13)5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXNVKJQYSEWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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